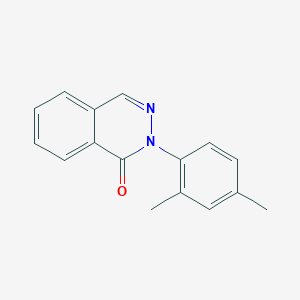

2-(2,4-Dimethylphenyl)phthalazin-1(2H)-one

CAS No.: 930899-16-4

Cat. No.: VC4150797

Molecular Formula: C16H14N2O

Molecular Weight: 250.301

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 930899-16-4 |

|---|---|

| Molecular Formula | C16H14N2O |

| Molecular Weight | 250.301 |

| IUPAC Name | 2-(2,4-dimethylphenyl)phthalazin-1-one |

| Standard InChI | InChI=1S/C16H14N2O/c1-11-7-8-15(12(2)9-11)18-16(19)14-6-4-3-5-13(14)10-17-18/h3-10H,1-2H3 |

| Standard InChI Key | LPWLDPRVKGAYHE-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3C=N2)C |

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The compound consists of a planar phthalazinone core fused with a benzene ring and a 2,4-dimethylphenyl substituent. The phthalazinone moiety contains a lactam group () at the 1-position, contributing to its polarity and hydrogen-bonding capacity .

Spectral Characteristics

-

IR Spectroscopy: Key absorption bands include 1661 cm (C=O stretch) and 3150 cm (N-H stretch) .

-

NMR: Distinct signals at 8.53 ppm (s, 1H, phthalazine-H), 7.24–7.15 ppm (m, aromatic H), and 2.33 ppm (s, 3H, methyl) .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 250.29 g/mol | |

| Melting Point | 252–254°C | |

| Solubility | Insoluble in water; soluble in DMSO |

Synthesis and Reactivity

Cyclocondensation of Aroyl Benzoic Acids

The compound is synthesized via cyclocondensation of 2-aroylbenzoic acids with hydrazine hydrate. For example, 2-(2,4-dimethylbenzoyl)benzoic acid reacts with hydrazine in acetic acid to yield the target compound .

Lactam-Lactim Tautomerization

The lactam form predominates in polar solvents (e.g., acetone), while the lactim form is favored in nonpolar media (e.g., 1,4-dioxane) . This dynamic equilibrium influences reactivity toward electrophiles and nucleophiles.

Functionalization Strategies

-

Alkylation: Reacts with ethyl bromoacetate to form 2-cyanoacetyl derivatives .

-

Heterocycle Fusion: Forms triazolo-phthalazines upon treatment with thiourea or D-glucono-1,5-lactone .

Table 2: Optimization of Synthesis Conditions

| Method | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Cyclocondensation | 87 | Acetic acid, reflux | |

| Lactam alkylation | 76 | KCO, acetone |

Pharmacological Applications

Antimicrobial Activity

The compound exhibits moderate activity against Staphylococcus aureus (MIC = 25 μg/mL) and Candida albicans (MIC = 50 μg/mL) . Its efficacy is attributed to the electron-withdrawing methyl groups enhancing membrane penetration .

Table 3: Biological Activity Profile

Material Science Applications

Polymer Synthesis

The compound serves as a monomer in poly(phthalazinone ether ketone)s (PPEKs), which exhibit high thermal stability () and mechanical strength .

Coordination Chemistry

Acts as a ligand for transition metals (e.g., Pd, Cu), forming complexes with applications in catalysis .

Analytical Characterization

Chromatographic Methods

Computational Studies

Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 4.2 eV, indicating stability and low reactivity under ambient conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume